N-Boc-(+/-)-3-amino]hept-6-enoic acid
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Overview
Description
N-Boc-(+/-)-3-amino]hept-6-enoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-amino]hept-6-enoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hept-6-enoic acid moiety. One common method involves the reaction of Boc-protected amino acids with appropriate reagents under controlled conditions. For example, the reaction of N-Boc-protected carboxylic acid with an amine in the presence of EDC·HCl and anhydrous pyridine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as protection of the amino group, coupling reactions, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-amino]hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the cleavage of N-Cbz protection can be accomplished using HBr solution, and higher yields can be achieved by adding morpholine to trap the formed benzyl bromide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-Boc-(+/-)-3-amino]hept-6-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a precursor in the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological processes and as a tool for investigating enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-3-amino]hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound can interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Boc-(+/-)-3-amino]hept-6-enoic acid can be compared with other similar compounds, such as:
6-Heptenoic acid: This compound shares a similar hept-6-enoic acid moiety but lacks the Boc-protected amino group.
N-Boc-6-aminohexanoic acid: This compound has a similar Boc-protected amino group but differs in the length and structure of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCGELAWBWKYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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